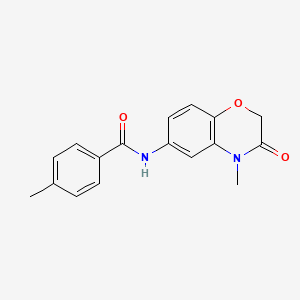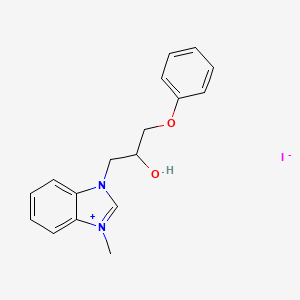![molecular formula C16H18N2OS B5110948 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a thioquinoline derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and biochemistry. In
Wissenschaftliche Forschungsanwendungen
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has shown a wide range of potential applications in scientific research. One of the most promising areas of research is medicinal chemistry, where this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been reported to have antimicrobial, antifungal, and antitumor activities. In addition, this compound has also shown potential as a photosensitizer for photodynamic therapy.
Wirkmechanismus
The mechanism of action of 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition can lead to the death of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been reported to have antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline in lab experiments is its broad range of potential applications. This compound has been investigated for its antimicrobial, antifungal, and antitumor activities, making it a versatile research tool. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline involves the reaction of 2-chloro-3-formylquinoline with 1-methyl-2-pyrrolidinone and thiourea. The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline.
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-yl-2-quinolin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(16(19)18-10-4-5-11-18)20-15-9-8-13-6-2-3-7-14(13)17-15/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNNGLCXYBCPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-yl-2-quinolin-2-ylsulfanylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)
